molecular formula C20H18O8 B020835 di-p-Toluoyl-L-tartaric acid CAS No. 32634-66-5

di-p-Toluoyl-L-tartaric acid

Cat. No. B020835
CAS RN: 32634-66-5
M. Wt: 386.4 g/mol
InChI Key: CMIBUZBMZCBCAT-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of DTTA involves multiple steps starting from basic raw materials. L-tartaric acid is reacted with p-toluoyl chloride under specific conditions to yield DTTA. The optimization of reaction conditions such as reaction time, the amount of p-toluoyl chloride, and the hydrolysis system is crucial for achieving high yields. For example, using p-methoxy benzoic acid, dichloro sulfoxide, and L-tartaric acid as starting materials, the synthesis process includes acyl chloride reaction, esterification, anhydridization, and hydrolysis steps, with the total yield of the target product reaching up to 88.0% under optimized conditions (Li Zhi-cheng, 2011).

Molecular Structure Analysis

DTTA's molecular structure is characterized by its coordination polymers when reacted with lanthanide ions. X-ray crystallographic analysis reveals two-dimensional network structures in which the lanthanide ions are bridged by the carboxylate groups of DTTA in unique coordinated modes. These structures demonstrate significant luminescent properties, making DTTA an interesting subject for material science research (Wanying Niu et al., 2016).

Chemical Reactions and Properties

DTTA acts as a resolving agent in the separation of enantiomers through the formation of diastereomeric salts. Its effectiveness has been demonstrated in various resolution processes, highlighting its stability and productivity. For instance, di-p-toluoyl-l-tartaric acid was found to be a practical resolving agent in the resolution of racemic trans-2-benzylaminocyclohexanol, a key intermediate for chiral pharmaceuticals (R. Ogawa et al., 2008).

Physical Properties Analysis

The physical properties of DTTA, such as melting point, solubility, and crystal structure, are influenced by its molecular arrangement and the nature of its interactions with other substances. The inclusion ability and hydrogen-bonding networks of DTTA with various substances have been thoroughly investigated, providing insights into its solubility and crystallization behaviors (K. Kodama et al., 2016).

Chemical Properties Analysis

The chemical properties of DTTA, including its reactivity and interaction with other chemical species, are crucial for its application in synthesis and resolution processes. It has been used as a supramolecular resolving agent, demonstrating the importance of weaker interactions in optical resolutions (H. Simon et al., 2003). Moreover, its ability to form complexes with metals and its application in catalysis further illustrate its versatile chemical behavior.

Scientific Research Applications

  • Resolving Agent for Racemic Compounds : It serves as an effective resolving agent for racemic compounds like trans-2-benzylaminocyclohexanol, providing high yield and dehydration efficiency (Ogawa, Fujino, Hirayama, & Sakai, 2008). Similarly, it has been used to resolve racemic narwedine into ()-galanthamine in an efficient and diastereoselective manner (Chaplin, Johnson, Paul, & Potter, 1998).

  • Synthesis of Derivatives : This acid is also used in the synthesis of derivatives like L-(-)-di(p-methoxy)tartaric acid under optimal reaction conditions (Li Zhi-cheng, 2011).

  • Enantioseparation of Amino Acids : It is involved in the enantioseparation of amino acids, which is crucial for producing pure enantiomers on a large scale (Tan, Luo, & Wang, 2006).

  • Optical Resolution of Pharmaceuticals : Di-p-Toluoyl-L-tartaric acid plays a significant role in the optical resolution of pharmaceuticals like ()-Tramadol, achieving high chemical and optical purity (Evans, Henshilwood, & O’Rourke, 2001).

  • Catalyst in Chemical Reactions : It acts as a chiral Bronsted acid catalyst in enantioselective reactions, such as the aza-Friedel-Crafts reaction (Ube, Fukuchi, & Terada, 2010).

  • Separation of Drug Enantiomers : This acid is used in the separation of drug enantiomers like amlodipine (Jadhav, Nag, Lokhande, & Chandorkar, 2021).

  • Quantification in Pharmaceuticals : It is utilized in analytical chemistry for quantifying its levels in drugs like Escitalopram oxalate (Kaleemullah, Ahmed, Sharma, & Rajput, 2011).

  • Preparation of Optically Pure Pharmaceuticals : It is also involved in the preparation of optically pure pharmaceuticals, as demonstrated in the synthesis of (R)- and (S)-Ketamine (Tawar, Patil, Lokhande, & Ner, 2017).

Safety And Hazards

Di-p-Toluoyl-L-tartaric acid is classified as a combustible solid . It can cause skin and eye irritation . It is recommended to avoid dust formation, breathing vapors or mists, and contact with skin and eyes .

Future Directions

Di-p-Toluoyl-L-tartaric acid has been used in the preparation of sitagliptin phosphate, a key intermediate of ozanimod, a drug used for the treatment of type 2 diabetes mellitus . This suggests potential applications in the pharmaceutical industry, particularly

properties

IUPAC Name

(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBUZBMZCBCAT-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885538
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-p-Toluoyl-L-tartaric acid

CAS RN

32634-66-5
Record name (-)-Di-p-toluoyl-L-tartaric acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid
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Record name Di-p-toluoyl-L-tartaric acid, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
R Ogawa, T Fujino, N Hirayama, K Sakai - Tetrahedron: Asymmetry, 2008 - Elsevier
… Di-p-toluoyl-l-tartaric acid 15 was found to be a new practical resolving agent in terms of stability and productivity of the resolution system. Resolution conditions were optimized based …
Number of citations: 12 www.sciencedirect.com
GR Evans, JA Henshilwood, J O'Rourke - Tetrahedron: Asymmetry, 2001 - Elsevier
… Di-p-toluoyl-l-tartaric acid with a de of 96.2% (chiral HPLC). … Di-p-toluoyl-l-tartaric acid with a de of 84.9%. … On cooling to 65C a seed of (−)-Tramadol di-p-toluoyl-l-tartaric acid was added …
Number of citations: 11 www.sciencedirect.com
R Oketani, K Shiohara, I Hisaki - Chemical Communications, 2023 - pubs.rsc.org
… The disastereomeric salt with di-p-toluoyl-L-tartaric acid was characterized by the construction of a binary phase diagram and ternary isotherm. Enantioselective dissolution was then …
Number of citations: 1 pubs.rsc.org
F Jiao, H Song, W Yang, X Jiang, X Chen, J Yu - Applied clay science, 2013 - Elsevier
… A series of tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid (L-DTTA), di-p-toluoyl-D-tartaric acid (D-DTTA), dibenzoyl-L-tartaric acid (L-DBTA) and dibenzoyl-D-tartaric acid (D…
Number of citations: 22 www.sciencedirect.com
D Jadhav, P Nag, R Lokhande… - Journal of Scientific …, 2021 - bhu.ac.in
… 3.58 g (0.25 molar equivalent) of O, O’-di-p-toluoyl-L-tartaric acid dissolved in 50 mL of solvent mixture prepared by mixing an acetonitrile/ isopropanol in the ratio of 1/9 v/v was added …
Number of citations: 4 www.bhu.ac.in
F Ye, Z Zhang, W Zhao, J Ding, Y Wang, X Dang - RSC advances, 2021 - pubs.rsc.org
… After the reductive reaction, the resolution of racemates 13 was carried out by treatment with di-p-toluoyl-L-tartaric acid in MeOH to form R-sitagliptin 1 in 33% yield with 99 wt% purity …
Number of citations: 8 pubs.rsc.org
K Kodama, Y Morita, E Sekine, T Hirose - CrystEngComm, 2016 - pubs.rsc.org
The structure and inclusion ability of eight types of salts prepared from a combination of four tartaric acid derivatives (dibenzoyl- and three positional isomers of ditoluoyl-L-tartaric acid) …
Number of citations: 3 pubs.rsc.org
ST Jagadeesh, NVS Venugopal, NS Rao - NeuroQuantology, 2022 - search.proquest.com
… di-p-toluoyl-L-tartaric acid and 1-amino3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one. HCl was obtained by treatment with di-ptoluoyl-L-tartaric acid and con. HCl respectively. …
Number of citations: 0 search.proquest.com
KW Lee, AHE Hassan, Y Jeong, S Yoon… - New Journal of …, 2021 - pubs.rsc.org
… The reported protocol for enantioseparation of KET stereoisomers using L-(−)-DTTA, (−)-O,O′-di-p-toluoyl-L-tartaric acid, 27 resulted in a poor resolution of MXE stereoisomers, …
Number of citations: 4 pubs.rsc.org
MA Mei-Ling - Chinese Pharmaceutical Journal, 2018 - pesquisa.bvsalud.org
… of the salts which are the reaction products of the manidipine enantiomers and the different chiral resolution agents[(+)-Di-p-toluoyl-D-tartaric acid/(-)-Di-p-toluoyl-L-tartaric acid] in the …
Number of citations: 0 pesquisa.bvsalud.org

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